A Technical Guide to the Basic Properties and Structure of Phenylphosphonic Acid
A Technical Guide to the Basic Properties and Structure of Phenylphosphonic Acid
Introduction
Phenylphosphonic acid (PPA), also known as benzenephosphonic acid, is an organophosphorus compound with the chemical formula C₆H₅PO(OH)₂. It consists of a phenyl group directly bonded to a phosphorus atom, which is part of a phosphonic acid moiety.[1] This structure imparts unique chemical properties, making it a subject of interest for researchers, scientists, and drug development professionals. PPA and its derivatives are utilized in various fields, including the synthesis of flame retardants, catalysts, and as ligands in coordination chemistry.[1] This guide provides an in-depth overview of the core physicochemical properties, molecular structure, and key experimental methodologies associated with phenylphosphonic acid.
Physicochemical Properties
Phenylphosphonic acid is a white to off-white crystalline solid under standard conditions.[2] Its properties are well-characterized, with key quantitative data summarized in the tables below.
General and Thermal Properties
The fundamental physical constants for phenylphosphonic acid are presented in Table 1. It is a stable compound with a high melting and boiling point.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇O₃P | [1][3] |
| Molecular Weight | 158.09 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 162-164 °C | |
| Boiling Point | 241-243 °C | |
| Density | 1.412 g/mL at 25 °C |
Acidity and Solubility
Phenylphosphonic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acid dissociation constants (pKa) quantify this behavior. Its solubility is a critical parameter for its application in various solvent systems.
| Property | Value | Conditions | Reference(s) |
| pKa₁ | 1.83 | 25 °C in Water | |
| pKa₂ | 7.07 | 25 °C in Water | |
| Water Solubility | 40.4 g/100 mL | 25 °C | |
| Solubility Profile | Soluble in water, alcohols, ethers, acetone. Insoluble in benzene, carbon tetrachloride. | - |
A study on the mole fraction solubility of PPA in various organic solvents determined the following order at a given temperature: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.
Molecular Structure and Acid-Base Behavior
The structure of phenylphosphonic acid is defined by a tetrahedral phosphorus center bonded to a phenyl group, one phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH). In the solid state, molecules of phenylphosphonic acid form hydrogen-bonded dimers.[4]
Bond Parameters
Precise experimental bond lengths and angles for phenylphosphonic acid have been determined by single-crystal X-ray diffraction and are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 169267.[1] Theoretical calculations based on Density Functional Theory (DFT) have estimated the key P=O bond length.
| Bond | Bond Length (Å) - Calculated | Reference |
| P=O | 1.480 | [5] |
Dissociation Equilibria
As a diprotic acid, PPA undergoes two distinct dissociation steps in aqueous solution. The first deprotonation occurs at a low pH, reflecting a relatively strong acidic character, while the second proton is lost under neutral to slightly basic conditions.
Caption: Dissociation equilibrium of phenylphosphonic acid in water.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of phenylphosphonic acid and for the characterization of its fundamental properties.
Synthesis of Phenylphosphonic Acid via Oxidation
This protocol is adapted from a literature procedure involving the oxidation of phenylphosphinic acid.
Materials:
-
Phenylphosphinic acid (10.0 g)
-
Concentrated nitric acid (3.5 mL)
-
Deionized water (100 mL)
-
Diethyl ether (150 mL)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, thermometer, separatory funnel, rotary evaporator
Procedure:
-
Melt 10.0 g of phenylphosphinic acid in a round-bottom flask.
-
Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.
-
After the addition is complete, allow the mixture to cool to room temperature. A yellow solid should form.
-
Pour the solid into 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The resulting solid can be further purified by re-crystallization from diethyl ether to yield a colorless solid product.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a high-precision method for determining the pKa values of an acid.[6] The following is a general procedure for a diprotic acid like PPA.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Procedure:
-
Preparation: Accurately weigh a sample of phenylphosphonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 25.00 mL of ~0.05 M PPA).[7]
-
Setup: Place the PPA solution in a beaker with a magnetic stir bar. Submerge a calibrated pH electrode and the tip of a buret filled with a standardized strong base (e.g., 0.100 M NaOH) into the solution.[8][9]
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[9]
-
Data Collection: Continue the titration well past the second equivalence point (e.g., until pH ~11-12). The volume of NaOH required to reach the second equivalence point should be approximately double that of the first.[10]
-
Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the two equivalence points (V_eq1 and V_eq2), which are the points of maximum slope on the curve. This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[7]
-
The pKa₁ is equal to the pH of the solution at half the first equivalence volume (V_eq1 / 2).[6]
-
The pKa₂ is equal to the pH of the solution at the midpoint between the first and second equivalence points [(V_eq1 + V_eq2) / 2].[6]
-
Structural Elucidation by Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form, yielding precise bond lengths and angles.[11][12]
General Workflow:
-
Crystal Growth: High-quality single crystals of phenylphosphonic acid are required, typically 0.1-0.3 mm in size.[13] This is achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution in a suitable solvent.
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and oil.[11]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) and exposed to a monochromatic X-ray beam. The crystal is rotated, and a detector records the diffraction patterns produced at hundreds of different orientations.[11][13]
-
Data Processing: The raw diffraction intensities are processed to determine the unit cell dimensions and space group symmetry of the crystal. The intensities of the reflections are integrated and corrected for experimental factors.[13]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and then refined iteratively to improve the agreement between the calculated and observed diffraction data, resulting in a final, accurate molecular structure.[13]
References
- 1. Phenylphosphonic Acid | C6H7O3P | CID 15295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphonic acid, phenyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RPubs - Binding Analysis of Diprotic Acid Titration [rpubs.com]
- 7. pligon.scribnotes.com [pligon.scribnotes.com]
- 8. atlantapublicschools.us [atlantapublicschools.us]
- 9. vernier.com [vernier.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. fiveable.me [fiveable.me]
- 13. scribd.com [scribd.com]
